An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate. As a key analytical technique in modern drug discovery and organic chemistry, NMR spectroscopy offers unparalleled insight into molecular structure. This document serves as a detailed reference for the characterization of this specific benzothiazole derivative, a scaffold of significant interest in medicinal chemistry.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate is anticipated to present distinct signals corresponding to the aromatic protons, the amino group protons, and the methyl ester protons. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, coupling constants (J) in Hertz (Hz), and integration values are summarized in the table below. These predictions are based on established principles of NMR spectroscopy and data from analogous structures.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-7 | ~ 8.1 - 8.3 | Doublet (d) | ~ 1.5 - 2.0 | 1H |
| H-5 | ~ 7.8 - 8.0 | Doublet (d) | ~ 1.5 - 2.0 | 1H |
| -NH₂ | ~ 7.0 - 7.5 | Broad Singlet (br s) | - | 2H |
| -OCH₃ | ~ 3.9 | Singlet (s) | - | 3H |
Interpretation and Rationale:
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Aromatic Protons (H-5 and H-7): The benzene ring of the benzothiazole core is substituted with a bromine atom at the C4 position and a methyl carboxylate group at the C6 position. This substitution pattern leaves two aromatic protons at C5 and C7. These protons are expected to appear as doublets due to meta-coupling with each other. The electron-withdrawing nature of both the bromine and the ester group will deshield these protons, causing them to resonate in the downfield region of the spectrum, likely between 7.8 and 8.3 ppm.
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Amino Protons (-NH₂): The protons of the amino group at the C2 position are expected to appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on the solvent, concentration, and temperature. In many 2-aminobenzothiazole derivatives, these protons are observed in the range of 7.0 to 7.5 ppm.[1]
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Methyl Protons (-OCH₃): The three protons of the methyl ester group will give rise to a sharp singlet, as there are no adjacent protons to couple with. The typical chemical shift for methyl ester protons on an aromatic ring is around 3.9 ppm.[2][3][4]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts for each carbon atom are detailed in the table below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~ 165 - 167 |
| C2 | ~ 160 - 163 |
| C7a | ~ 152 - 154 |
| C6 | ~ 135 - 138 |
| C3a | ~ 130 - 133 |
| C5 | ~ 128 - 130 |
| C7 | ~ 125 - 127 |
| C4 | ~ 115 - 118 |
| -OCH₃ | ~ 52 - 54 |
Interpretation and Rationale:
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Carbonyl Carbon (C=O): The carbon of the ester carbonyl group is expected to be the most downfield signal in the spectrum, typically appearing in the 165-167 ppm range.[5]
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Benzothiazole Core Carbons:
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C2: This carbon, being attached to two nitrogen atoms and a sulfur atom within the heterocyclic ring, will be significantly deshielded and is predicted to appear around 160-163 ppm.[1]
-
C7a and C3a: These are the bridgehead carbons where the benzene and thiazole rings are fused. Their chemical shifts are influenced by the heteroatoms and the fused ring system, with predicted values in the 130-154 ppm range.
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C4, C5, C6, C7: The chemical shifts of these aromatic carbons are influenced by the substituents. The carbon bearing the bromine atom (C4) is expected to be shifted to a higher field (lower ppm value) due to the "heavy atom effect" of bromine.[6] The carbon attached to the electron-withdrawing carboxylate group (C6) will be deshielded. The remaining carbons, C5 and C7, will have shifts typical for substituted benzene rings.
-
-
Methyl Carbon (-OCH₃): The carbon of the methyl ester group will appear in the aliphatic region of the spectrum, with a predicted chemical shift of approximately 52-54 ppm.[5]
Structural Elucidation and Visualization
The combination of the predicted ¹H and ¹³C NMR data provides a comprehensive structural fingerprint of Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate. The number of signals, their chemical shifts, multiplicities, and integrations all align with the proposed molecular structure.
Figure 1. Molecular structure of Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate with key protons labeled.
Experimental Protocol for NMR Data Acquisition
The following is a standard operating procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra for the target compound or similar small molecules.
A. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate.
-
Transfer the sample to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the NMR tube. The choice of solvent is critical and should be based on the solubility of the compound.[1]
-
Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.
-
If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), although modern spectrometers can reference the residual solvent peak.[1]
B. Instrument Setup and Data Acquisition:
-
The NMR spectra should be recorded on a high-resolution spectrometer, for instance, a Bruker Avance spectrometer operating at a proton frequency of 300 MHz or higher.[1]
-
For ¹H NMR:
-
Set the spectral width to approximately 15 ppm.
-
The acquisition time should be set to at least 2 seconds.
-
A relaxation delay of 1-2 seconds is recommended.
-
Typically, 16 to 64 scans are sufficient for a good signal-to-noise ratio.
-
-
For ¹³C NMR:
-
A proton-decoupled pulse sequence should be used.
-
Set the spectral width to approximately 200-220 ppm.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons.
-
A significantly larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope. The run time for a ¹³C NMR can be several hours.[1]
-
C. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum manually.
-
Perform baseline correction.
-
Calibrate the chemical shift scale by referencing the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the peak multiplicities and coupling constants.
References
-
Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617. [Link]
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Zeng, W., et al. (2014). Copper-Catalyzed Synthesis of 2-Aminobenzothiazoles from Carbodiimide and Sodium Hydrosulfide. The Royal Society of Chemistry. [Link]
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Kowol, C. R., et al. (2014). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Molecules, 19(12), 20974-21007. [Link]
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Spectral Database for Organic Compounds SDBS. (n.d.). Methyl Benzoate (NMR). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
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Ejaz, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 115. [Link]
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Carradori, S., et al. (2013). 2-Aminobenzothiazole derivatives. European Journal of Medicinal Chemistry, 69, 649-658. [Link]
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Mizyuk, V., et al. (2010). Peculiarities of nmr 1h and 13c spectra of benzoates and benzoylformates carbalkoxyl fragments. Chemistry & Chemical Technology, 4(1), 25-30. [Link]
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Abraham, R. J., et al. (1998). Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib. Journal of the Chemical Society, Perkin Transactions 2, (7), 1547-1555. [Link]
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Uran, S., et al. (2025). Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate. IUCrData, 10(1), x241249. [Link]
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Wu, X.-F., et al. (2009). Synthesis of 2-Aminobenzothiazole via Copper(I)-Catalyzed Tandem Reaction of 2-Iodobenzenamine with Isothiocyanate. Organic Letters, 11(12), 2555-2558. [Link]
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Karim, A., et al. (2020). The halogen effect on the 13 C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 22(3), 1165-1173. [Link]
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Ukr. Khim. Zhurn. (2001). Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. Ukrainian Chemistry Journal, 67(1), 1-5. [Link]
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Abraham, R. J., et al. (1998). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (7), 1547-1555. [Link]
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Al-Ostath, O. A., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Molecules, 29(1), 241. [Link]
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Samanta, S., et al. (2014). Supporting Information for: HBr catalyzed aerobic oxidative esterification of benzyl alcohols. The Royal Society of Chemistry. [Link]
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Chegg. (2020, April 28). Solved A) From the 13C NMR spectrum of methyl benzoate. [Link]
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Jayakody, N., et al. (2015). A comparative study between para- and ortho-aminophenyl benzothiazoles using NMR and DFT calculations. UQ eSpace. [Link]
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